molecular formula C19H17N5OS B2650257 N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358805-74-9

N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2650257
CAS No.: 1358805-74-9
M. Wt: 363.44
InChI Key: ZBYHRUZAZVBXFU-UHFFFAOYSA-N
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Description

N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with thiourea to form 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol. This intermediate is then reacted with benzyl bromide and acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It acts as an antagonist of the A2B adenosine receptor, which plays a role in various physiological processes, including inflammation and cancer progression . By binding to this receptor, the compound inhibits its activity, leading to reduced tumor growth and metastasis. Additionally, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is unique compared to other triazoloquinoxaline derivatives due to its specific structural features and pharmacological profile. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-benzyl-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13-22-23-18-19(21-15-9-5-6-10-16(15)24(13)18)26-12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHRUZAZVBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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